molecular formula C21H25NO5 B12296279 Capauridin CAS No. 478-15-9

Capauridin

Cat. No.: B12296279
CAS No.: 478-15-9
M. Wt: 371.4 g/mol
InChI Key: GSPIMPLJQOCBFY-UHFFFAOYSA-N
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Description

Capauridin (IUPAC name: 2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol) is a protoberberine alkaloid derivative with the molecular formula C₂₁H₂₅NO₅ and a molecular weight of 371.40 g/mol. It is characterized by a tetracyclic isoquinoline scaffold substituted with four methoxy groups and a hydroxyl group .

This compound is naturally sourced from Corydalis aurea, C. micrantha, and C. pallida. Pharmacokinetically, it exhibits 79.69% human intestinal absorption, moderate blood-brain barrier permeability (67.50%), and oral bioavailability of 77.14% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478-15-9

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol

InChI

InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3

InChI Key

GSPIMPLJQOCBFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Capauridin can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of starting materials such as berberine derivatives, which undergo a series of methylation and reduction reactions to form the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Capauridin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

Scientific Research Applications

Capauridin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Capauridin involves its interaction with specific molecular targets and pathways within cells. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Capauridin belongs to the protoberberine alkaloid class, which includes compounds like berberine , palmatine , and jatrorrhizine . Below is a comparative analysis based on structural, pharmacokinetic, and functional properties:

Table 1: Structural and Pharmacokinetic Comparison

Property This compound Berberine Palmatine Jatrorrhizine
Molecular Formula C₂₁H₂₅NO₅ C₂₀H₁₈NO₄⁺ C₂₁H₂₂NO₄⁺ C₂₀H₂₀NO₄⁺
Molecular Weight 371.40 g/mol 336.36 g/mol 352.41 g/mol 338.38 g/mol
TPSA (Ų) 60.40 57.61 57.61 57.61
XLogP 2.90 1.94 2.12 2.05
Hydrogen Bond Donors 1 0 0 0
Oral Bioavailability 77.14% ~5%¹ ~10%² ~15%³
BBB Penetration 67.50% <10%¹ <15%² ~20%³

Key Structural Differences

  • This compound features a hydroxyl group at position 1 and methoxy groups at positions 2, 3, 9, and 10, distinguishing it from berberine (fully oxidized isoquinoline) and palmatine/jatrorrhizine (differing methoxy substitutions).

Mechanistic Insights

  • This compound ’s strong inhibition of CYP3A4 and P-glycoprotein may enhance systemic exposure to co-administered drugs metabolized by these pathways, posing both therapeutic and toxicity risks .
  • Unlike berberine, which is poorly absorbed, this compound’s higher bioavailability and BBB penetration suggest utility in central nervous system disorders .

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